![molecular formula C22H14N2O2 B14114468 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is a heterocyclic compound that belongs to the class of acridine derivatives. It is characterized by a fused pyranoacridine structure with an amino group at the 12th position and a phenyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyranoacridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale .
化学反应分析
Types of Reactions
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 12th position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
作用机制
The mechanism of action of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one involves its ability to intercalate into DNA, disrupting the normal function of the double helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anti-cancer properties .
相似化合物的比较
Similar Compounds
Acridine: A parent compound with a simpler structure, known for its anti-microbial and anti-cancer properties.
Acriflavine: A derivative of acridine used as an antiseptic and anti-cancer agent.
Proflavine: Another acridine derivative with anti-bacterial and anti-cancer activities.
Uniqueness
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is unique due to its fused pyranoacridine structure, which imparts distinct chemical and biological properties. The presence of the amino and phenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
属性
分子式 |
C22H14N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
12-amino-2-phenylpyrano[2,3-a]acridin-4-one |
InChI |
InChI=1S/C22H14N2O2/c23-21-14-8-4-5-9-16(14)24-17-11-10-15-18(25)12-19(26-22(15)20(17)21)13-6-2-1-3-7-13/h1-12H,(H2,23,24) |
InChI 键 |
KJASZOGBCZIQRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C5=CC=CC=C5N=C4C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


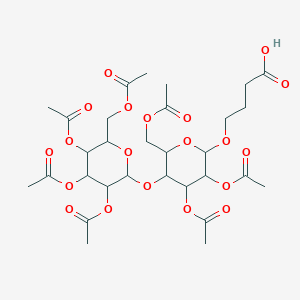
![(2R,4R)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14114390.png)
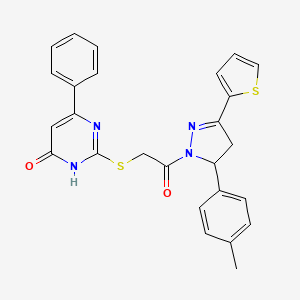
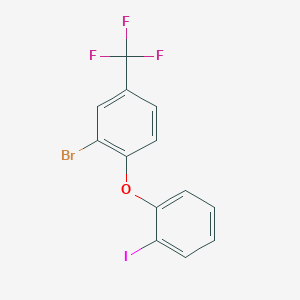
![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
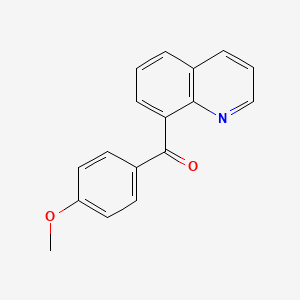
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
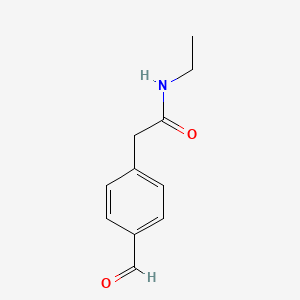
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)

![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
